molecular formula C25H23NO7S B2879578 (3,4-dimethoxyphenyl)[4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114853-26-7

(3,4-dimethoxyphenyl)[4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B2879578
CAS No.: 1114853-26-7
M. Wt: 481.52
InChI Key: IKFIFQARTQAPLS-UHFFFAOYSA-N
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Description

This compound belongs to the benzothiazinone class, characterized by a 1,4-benzothiazine-1,1-dioxide core. The structure features two distinct aryl substituents:

  • A 3,4-dimethoxyphenyl group attached via a methanone moiety.
  • A 3,5-dimethoxyphenyl group at the 4-position of the benzothiazinone ring.

While direct pharmacological data for this compound is unavailable in the provided evidence, benzothiazinone derivatives are often explored for antimicrobial, anticancer, or anti-inflammatory activities due to their electron-rich aromatic systems and structural versatility .

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(3,5-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO7S/c1-30-18-12-17(13-19(14-18)31-2)26-15-24(34(28,29)23-8-6-5-7-20(23)26)25(27)16-9-10-21(32-3)22(11-16)33-4/h5-15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFIFQARTQAPLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3,4-dimethoxyphenyl)[4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N2O5SC_{19}H_{20}N_2O_5S. It features two methoxy groups on phenyl rings and a benzothiazine core that contributes to its biological properties. The presence of the dioxido group is thought to enhance its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of compounds containing the 3,4-dimethoxyphenyl moiety exhibit significant antimicrobial properties. For instance, a related compound, 2-(3,4-dimethoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole (DMA) , was shown to effectively inhibit Escherichia coli DNA topoisomerase I with minimal toxicity to human cells . This suggests that similar compounds may also exhibit selective antibacterial activity.

The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes such as topoisomerases. For example, DMA demonstrated preferential inhibition of bacterial topoisomerases over human counterparts . This selectivity is crucial for developing antibiotics that minimize side effects on human cells.

In Vitro Studies

In vitro studies have demonstrated the effectiveness of related methoxy-substituted compounds against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported as low as 16 µg/mL against Staphylococcus aureus and other Gram-positive bacteria .

Synthesis and Derivatives

The synthesis of these compounds often involves complex organic reactions. For example, the preparation of 1-(3,4-dimethoxyphenyl)ethanol from 3,4-dimethoxyacetophenone via catalytic hydrogenation has been documented . Such synthetic routes are essential for producing high-purity compounds suitable for biological testing.

Data Table: Biological Activity Summary

Compound NameTargetActivityMIC (µg/mL)Reference
DMAE. coli Topoisomerase IInhibition16
Compound XS. aureusAntibacterial≤0.25
Compound YC. albicansAntifungal≤0.25

Comparison with Similar Compounds

Key Analogs Identified:

4-(3,5-Dichlorophenyl)-1,1-Dioxido-4H-1,4-Benzothiazin-2-ylMethanone ()

1,1-Dioxido-4-(3,4,5-Trimethoxyphenyl)-4H-1,4-Benzothiazin-2-ylMethanone ()

Comparative Analysis:

Parameter Target Compound Analog 1 Analog 2
Core Structure 1,4-Benzothiazine-1,1-dioxide 1,4-Benzothiazine-1,1-dioxide 1,4-Benzothiazine-1,1-dioxide
Substituents (Position 4) 3,5-Dimethoxyphenyl 3,5-Dichlorophenyl 3,4,5-Trimethoxyphenyl
Methanone Substituent 3,4-Dimethoxyphenyl 4-Methoxyphenyl Phenyl
Molecular Formula Estimated: C₃₀H₂₇NO₈S¹ C₂₂H₁₅Cl₂NO₄S C₂₅H₂₁NO₇S
Molecular Weight (g/mol) ~585.6 460.33 ~503.5
Polarity High (four methoxy groups + sulfone) Moderate (two Cl, one methoxy + sulfone) Moderate-High (three methoxy groups + sulfone)
Synthetic Accessibility Likely complex due to multiple methoxy groups Simpler halogen substituents may ease synthesis Trimethoxy group may require regioselective protection/deprotection steps

Key Observations:

  • Substituent Effects: The target compound’s dimethoxy groups (electron-donating) contrast with Analog 1’s dichloro groups (electron-withdrawing). This difference may influence electronic distribution, affecting binding to biological targets .
  • Solubility : The target compound’s higher methoxy content likely improves aqueous solubility over Analog 1 but may reduce it compared to Analog 2’s phenyl group (less polar).
  • Spectral Characterization : Techniques such as NMR and UV-Vis (referenced in and ) would be critical for differentiating these analogs, particularly in verifying substituent positions and sulfone integration .

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